4-Fluoro-1-methylpiperidin-3-amine is a chemical compound classified as a piperidine derivative, characterized by the presence of a fluorine atom at the fourth position and a methyl group at the first position of the piperidine ring. Its molecular formula is and it has a molecular weight of approximately 132.18 g/mol. This compound is significant in medicinal chemistry due to its potential biological activity and applications in drug development, particularly in treating neurological disorders such as depression and anxiety .
The compound is identified by its CAS number 1903427-16-6, and it is available from various chemical suppliers, indicating its relevance in both research and industrial applications. The structure can be represented using the IUPAC name (3S,4R)-4-fluoro-1-methylpiperidin-3-amine, which highlights its stereochemistry . It falls under the category of amines and is recognized for its unique structural features that influence its chemical reactivity and biological properties.
The synthesis of 4-fluoro-1-methylpiperidin-3-amine typically involves several key steps:
In industrial settings, large-scale synthesis may utilize continuous flow reactions to optimize production efficiency. Reaction parameters are carefully controlled to maximize yield and minimize costs.
The molecular structure of 4-fluoro-1-methylpiperidin-3-amine can be depicted as follows:
This structure features a piperidine ring with specific substituents that contribute to its chemical properties and biological activity .
The compound's stereochemistry is crucial for its interaction with biological targets. The presence of both a fluorine atom and an amine group enhances its binding affinity to various receptors, making it a candidate for therapeutic applications.
4-Fluoro-1-methylpiperidin-3-amine can undergo various chemical reactions:
The conditions for these reactions vary significantly based on the desired outcome, requiring careful selection of reagents and solvents to achieve optimal results.
The mechanism of action for 4-fluoro-1-methylpiperidin-3-amine involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom plays a significant role in enhancing binding affinity and selectivity towards these targets. This interaction can lead to modulation of enzymatic activity or receptor signaling pathways, which is particularly relevant in pharmacological contexts.
The compound exhibits notable stability under standard laboratory conditions but can react under specific circumstances (e.g., strong oxidizing agents). Its solubility characteristics depend on the solvent used, influencing its application in various chemical processes.
4-Fluoro-1-methylpiperidin-3-amine has diverse applications in scientific research:
This compound's specific arrangement of functional groups imparts distinct chemical reactivity and biological properties, making it valuable for both research and therapeutic applications across various fields of science.
The stereoselective introduction of fluorine at the C3 position of piperidine scaffolds is critical for modulating basicity and bioactivity of target molecules like 4-fluoro-1-methylpiperidin-3-amine. Two principal methodologies dominate:
De novo Ring Construction: Fluorinated pyridine precursors undergo catalytic hydrogenation to yield stereodefined piperidines. Merck's route to a CGRP receptor antagonist employed a dearomatization-hydrogenation (DAH) sequence using Rh-CAAC catalysts ([Rh(COD)Cl]₂ with H-Bpin), achieving all-cis reduction with fluorine preferentially adopting an axial orientation (dr >20:1). This axial preference stems from stabilizing dipole interactions (C-F⋯H-N⁺) in protonated intermediates [6]. However, hydrodefluorination remains a key limitation, particularly with electron-rich catalysts like iridium, which caused near-total C-F bond cleavage [6] [7].
Late-Stage Fluorination: Electrophilic fluorination of ketone precursors using reagents like Selectfluor enables stereocontrol. A dynamic kinetic transaminase approach utilized in situ enolization of 3-fluoro-4-ketopiperidine derivatives, allowing stereoselective amination at C4. This method achieved 96% ee and 15:1 dr (syn) under optimized conditions (1 mol% ATA-3 transaminase, pH 10.5 borate buffer, DMSO cosolvent) [6].
Table 1: Comparative Analysis of Fluorination Strategies
Method | Substrate | Conditions | Stereoselectivity | Key Limitation |
---|---|---|---|---|
DAH Hydrogenation | 3-Fluoropyridinium salt | Rh-CAAC, H-Bpin → H₂ | >20:1 ax:eq | Des-fluoro byproduct (3-8%) |
Electrophilic Fluorination | Boc-3-ketopiperidine | Selectfluor, TMS-enol ether | Single isomer | Requires enol derivatization |
Transaminase Amination | 3-Fluoro-4-ketopiperidine | ATA-3, PLP, iPrNH₂, pH 10.5 | 96% ee, 15:1 dr (syn) | Deactivation at low pH |
Stereodivergent synthesis of the four possible stereoisomers relies on chiral induction during C3-fluorination and C4-amination:
Asymmetric Hydrogenation: Merck's synthesis of the syn-(3S,4R) isomer employed Ru-catalyzed hydrogenation of a fluoroenamide precursor. The substrate was prepared via sequential benzoylation and partial borohydride reduction of 3-fluoro-4-aminopyridine. Using [(COD)Ru(Me-allyl)₂]/(R)-BIPHEP with HBF₄·OEt₂ (1 mol% Ru), the reaction achieved 86% ee (upgraded to 99.8% ee via SFC). Critical to success was fluoride scavenging with Ti(OiPr)₄ to suppress catalyst poisoning [6].
Reductive Amination: Chiral auxiliaries like 2-phenylglycinol direct stereoselectivity during imine reduction. Sodium borohydride reduction of N-((3-fluoropiperidin-4-yl)imine) derivatives in ethanol/Ti(OiPr)₄ yielded anti-isomers with >90% de. The titanium chelate enforced a rigid transition state positioning the hydride anti to the auxiliary .
Biocatalytic Transamination: Dynamic kinetic resolution of 3-fluoro-4-ketopiperidine using engineered transaminases (e.g., Codexis ATA-3) provided enantioenriched syn-(3S,4R)-amine. The low pKa of C2 protons enabled spontaneous enolization, permitting deracemization under basic conditions (pH 10.5). DMSO cosolvent (20 vol%) was essential for substrate solubilization without enzyme denaturation [6].
Table 2: Chiral Auxiliary Approaches for Isomer Synthesis
Isomer | Method | Chiral Control Element | Yield | Stereoselectivity |
---|---|---|---|---|
(3S,4R)-syn | Ru-catalyzed hydrogenation | (R)-BIPHEP ligand | 97% | 86% ee → 99.8% ee (SFC) |
(3R,4S)-syn | Transaminase (ATA-3) | PLP-enzyme complex | 66% | 96% ee, 15:1 dr |
(3R,4R)-anti | Reductive amination | (S)-2-Phenylglycinol | 85% | 94% de |
CAS No.: 112484-85-2
CAS No.: 10606-14-1